molecular formula C20H20O5 B1246152 (2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone CAS No. 192572-93-3

(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone

Cat. No.: B1246152
CAS No.: 192572-93-3
M. Wt: 340.4 g/mol
InChI Key: GKOWEQNADRJYIA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone is a prenylated flavanone, a type of flavonoid. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This specific compound is characterized by the presence of three hydroxyl groups and a dimethylallyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone typically involves the cyclization of 2’-hydroxychalcone derivatives. The process begins with the Claisen-Schmidt condensation of appropriate aldehydes and ketones to form the chalcone intermediate. This intermediate undergoes cyclization in the presence of a base, such as potassium hydroxide, to yield the flavanone structure. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the flavanone structure can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of other bioactive flavonoids and as a model compound for studying flavonoid chemistry.

    Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Potential therapeutic agent for conditions related to oxidative stress and inflammation.

    Industry: Used in the development of natural product-based cosmetics and pharmaceuticals.

Mechanism of Action

The biological effects of (2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone are primarily attributed to its antioxidant activity. The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress. Additionally, the compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, through interactions with their active sites. The dimethylallyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-5,7,3’,4’-Tetrahydroxy-6-(1,1-dimethylallyl)flavanone
  • (2S)-5,7,4’-Trihydroxy-2’-methoxy-8-prenyl-5’-(1,1-dimethylallyl)flavanone
  • (2S,2′′S)-6-Lavandulyl-7-methoxy-5,2′,4′-trihydroxylflavanone

Uniqueness

(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone is unique due to its specific arrangement of hydroxyl and dimethylallyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-4-20(2,3)18-14(23)10-16-17(19(18)24)13(22)9-15(25-16)11-5-7-12(21)8-6-11/h4-8,10,15,21,23-24H,1,9H2,2-3H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOWEQNADRJYIA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone
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(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone
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Reactant of Route 6
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